molecular formula C4H3BrN2O4S2 B1524989 5-Bromo-4-nitrothiophene-2-sulfonamide CAS No. 64729-06-2

5-Bromo-4-nitrothiophene-2-sulfonamide

Cat. No. B1524989
CAS RN: 64729-06-2
M. Wt: 287.1 g/mol
InChI Key: IKBUTKYQEXSXMA-UHFFFAOYSA-N
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Description

5-Bromo-4-nitrothiophene-2-sulfonamide is a chemical compound with the molecular formula C4H3BrN2O4S2 and a molecular weight of 287.11 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-nitrothiophene-2-sulfonamide consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. This ring is substituted with a bromine atom, a nitro group, and a sulfonamide group .


Physical And Chemical Properties Analysis

5-Bromo-4-nitrothiophene-2-sulfonamide is a solid compound that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The exact boiling point is not provided .

Scientific Research Applications

Synthesis and Molecular Structure Studies

The chemical compound 5-Bromo-4-nitrothiophene-2-sulfonamide serves as a critical precursor in the synthesis of various thiophene sulfonamide derivatives. These derivatives have been extensively studied for their potential applications in medicinal chemistry and materials science. For instance, a convenient approach for synthesizing thiophene sulfonamide derivatives via Suzuki cross-coupling reaction has been developed. This method involves the reactions of various aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild and suitable temperature conditions, showcasing the compound's versatility as a building block in organic synthesis (Noreen et al., 2017).

Biological Evaluation and Antibacterial Activity

Further research has explored the biological applications of derivatives synthesized from 5-Bromo-4-nitrothiophene-2-sulfonamide. In one study, synthesized compounds were evaluated for their urease inhibition and hemolytic activities. The substitution pattern and the electronic effects of different functional groups on the aromatic ring were found to significantly influence the biological activity of these compounds. For example, one derivative demonstrated high urease inhibition activity, suggesting potential therapeutic applications. Moreover, the antibacterial activities of these derivatives have also been investigated, indicating the compound's importance in the development of new antibacterial agents (Noreen et al., 2017).

Safety And Hazards

This compound is classified as dangerous, with hazard statements indicating that it is toxic if swallowed, in contact with skin, or if inhaled . It is classified under hazard class 6.1 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-4-nitrothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H,(H2,6,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBUTKYQEXSXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712381
Record name 5-Bromo-4-nitrothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-nitrothiophene-2-sulfonamide

CAS RN

64729-06-2
Record name 5-Bromo-4-nitrothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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